molecular formula CH2=CHOCH2CH3<br>C4H8O<br>C4H8O B049138 Ethyl vinyl ether CAS No. 109-92-2

Ethyl vinyl ether

Cat. No.: B049138
CAS No.: 109-92-2
M. Wt: 72.11 g/mol
InChI Key: FJKIXWOMBXYWOQ-UHFFFAOYSA-N
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Description

Ethyl vinyl ether is an organic compound with the chemical formula CH₃CH₂OCH=CH₂. It is the simplest enol ether that is liquid at room temperature. This compound is known for its use as a synthetic building block and a monomer in various chemical reactions .

Mechanism of Action

. . .

Mode of Action

EVE interacts with its targets (alcohols) in the presence of catalytic amounts of acids to form mixed acetals . This reaction is represented as follows:

EtOCH=CH2+ROH→EtOCH(OR)CH3EtOCH=CH_2 + ROH \rightarrow EtOCH(OR)CH_3 EtOCH=CH2​+ROH→EtOCH(OR)CH3​

This alcohol protection reaction is akin to the behavior of dihydropyran . EVE also participates in inverse demand [4+2] cycloaddition reactions .

Biochemical Pathways

EVE is involved in the synthesis of glutaraldehyde . It is made by the reaction of acetylene and ethanol in the presence of a base . The alkene portion of the molecule is reactive in many ways. It is prone to polymerization, leading to the formation of polyvinyl ethers . Polymerization is typically initiated with Lewis acids such as boron trifluoride .

Result of Action

The result of EVE’s action is the formation of mixed acetals when it reacts with alcohols . This reaction is used in organic synthesis for alcohol protection . Additionally, EVE can undergo deprotonation with butyl lithium to give the acetyl anion equivalent .

Action Environment

EVE is chemically active and reacts violently with halogens and potent oxidizing agents . Self-polymerization can occur due to the action of light, heat, peroxide, and so on, and the polymerization reaction rapidly increases with the elevation of temperature . Therefore, the action, efficacy, and stability of EVE can be influenced by environmental factors such as light, heat, and the presence of other chemical substances .

Biochemical Analysis

Biochemical Properties

Ethyl vinyl ether can be prepared by reacting acetylene with absolute ethanol in the presence of an alkali catalyst . It is chemically active and reacts violently with halogens and potent oxidizing agents . It is stable to alkalis but easily hydrolyzed to produce ethanol and acetaldehyde in the presence of inorganic acids .

Cellular Effects

It is known that vinyl ether can paralyze the central nervous system, and its anesthetic effect is twice as strong as ether so that it can be used as an anesthetic and analgesic in medical treatment .

Molecular Mechanism

This compound participates in many reactions of interest to organic synthesis . With catalytic amounts of acids, this compound adds to alcohols to give the mixed acetal . This alcohol protection reaction is akin to the behavior of dihydropyran .

Temporal Effects in Laboratory Settings

It is known that this compound is prone to polymerization, leading to the formation of polyvinyl ethers . Polymerization is typically initiated with Lewis acids such as boron trifluoride .

Dosage Effects in Animal Models

The toxicity of vinyl ethers has been heavily investigated because they have been used as inhalation anesthetics . The acute LD50 for the closely related mthis compound is greater than 4 g/kg (rats, oral) .

Metabolic Pathways

It is known that this compound can undergo an addition reaction with hydrogen halide to give an α-halogenated hydrocarbon . Hydrogenation of this compound in the presence of Raney nickel catalyst generates diethyl ether .

Transport and Distribution

It is known that this compound is a colorless and transparent liquid with a boiling point of 35.7 °C . It is miscible with various organic solvents such as acetone, benzene, diethyl ether, heptane, methanol, and carbon tetrachloride .

Subcellular Localization

It is known that this compound is a monomer for polymers, including homopolymers and copolymers . The homopolymer of this compound is a raw material for adhesives and paints .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl vinyl ether is typically synthesized by the reaction of acetylene and ethanol in the presence of a base . The reaction proceeds as follows:

CH3CH2OH+HC≡CHCH3CH2OCH=CH2\text{CH}_3\text{CH}_2\text{OH} + \text{HC≡CH} \rightarrow \text{CH}_3\text{CH}_2\text{OCH=CH}_2 CH3​CH2​OH+HC≡CH→CH3​CH2​OCH=CH2​

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Polymerization is a common issue, and it is typically initiated with Lewis acids such as boron trifluoride .

Types of Reactions:

Common Reagents and Conditions:

    Lewis Acids: Used for polymerization.

    Acids: Used for acetal formation.

    Butyl Lithium: Used for deprotonation.

Major Products:

    Polyvinyl Ethers: Formed through polymerization.

    Mixed Acetals: Formed through acetal formation reactions.

    Acetyl Anion Equivalents: Formed through deprotonation.

Comparison with Similar Compounds

Properties

IUPAC Name

ethenoxyethane
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InChI

InChI=1S/C4H8O/c1-3-5-4-2/h3H,1,4H2,2H3
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InChI Key

FJKIXWOMBXYWOQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC=C
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Molecular Formula

C4H8O, Array
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Related CAS

25104-37-4
Record name Poly(ethyl vinyl ether)
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DSSTOX Substance ID

DTXSID3029609
Record name [(Ethenyl)oxy]ethane
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Molecular Weight

72.11 g/mol
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Physical Description

Vinyl ethyl ether appears as a clear colorless low-boiling liquid (35-36 °C) with an ether-like odor. Flash point below -50 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air., Liquid, Clear colorless liquid with an ether-like odor; Boiling point = 36 deg C; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

96 °F at 760 mmHg (USCG, 1999), 35.5 °C, 36 °C
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Flash Point

less than -50 °F (USCG, 1999), < -50 °F (< -46 °C) /closed cup/
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Solubility

In water, 7800 mg/L at 25 °C, In water, 10000 mg/L at 37 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol; miscible in ether, Solubility in water, g/l at 15 °C: 8.3 (slightly soluble)
Record name Vinyl ethyl ether
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Density

0.7589 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7589 at 20 °C, Relative density (water = 1): 0.8
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Vapor Density

2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

511.0 [mmHg], 515 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 56
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Color/Form

Colorless liquid, Ether-like odor

CAS No.

109-92-2, 25104-37-4
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Melting Point

-175 °F (USCG, 1999), -115.8 °C, -115 °C
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Synthesis routes and methods I

Procedure details

To a solution of poly(p-hydroxystyrene) (4.0 g) obtained in above (2) and ethyl vinyl ether (1.5 g) in a mixed solvent (35 ml) of pyridine and 1,4-dioxane, a catalytic amount of p-toluenesulfonic acid was added and reacted with stirring at room temperature for 24 hours. The reaction mixture was poured into H2O (1 liter) and a white solid was precipitated. The polymer was filtered, washed with H2O and dried under reduced pressure to afford 5.0 g of the desired product as a white powder having Mw 10000 (GPC with polystyrene calibration). The polymer was found to have p-(1-ethoxyethoxy)styrene unit and p-hydroxystyrene unit in a molar ratio of ca. 1:1 based on 1HNMR.
Name
Quantity
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Quantity
35 mL
Type
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Reaction Step One
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Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of poly(p-hydroxystyrene) (4.0 g) obtained in Synthesis Example 3, (2) and ethyl vinyl ether (1.5 g) in acetone, a catalytic amount of pyridinium p-toluenesulfonate was added, and reacted with stirring at room temperature for 12 hours. The reaction mixture was poured into H2O (1 liter) and was precipitated. The precipitate was filtered, washed with H2O and dried under reduced pressure to give 3.9 g of the desired product as a white powder having Mw 10000 (GPC with polystyrene calibration). The polymer was found to have p-(1-ethoxyethoxy)styrene unit and p-hydroxystyrene unit in a molar ratio of ca. 35:65 based on 1HNMR.
Name
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Synthesis routes and methods III

Procedure details

A solution of poly(p-tert-butoxystyrene/p-methylstyrene) (70 g) obtained in above (1) and conc. hydrochloric acid (100 ml) in 1,4-dioxane was reacted for 4 hours at 70°-80° C. with stirring. After cooling, the reaction mixture was poured into H2O (5 l) and the polymer was precipitated. The polymer was filtered, washed with H2O and dried under reduced pressure to give 47.6 g of poly(p-hydroxystyrene/p-methylstyrene) as white powder. The polymer was found to have p-hydroxystyrene unit and p-methylstyrene unit in a molar ratio of ca. 95:5 based on 1HNMR. (3) To a solution of poly(p-hydroxystyrene/p-methylstyrene) (15.0 g) obtained in above (2) and ethyl vinyl ether (3.5 g) in 1,4-dioxane (150 ml), a catalytic amount of pyridinium p-toluenesulfonate was added and reacted with stirring at room temperature for 24 hours. The reaction mixture was poured into H2O (5 l) and the polymer was precipitated. The precipitate was filtered, washed with H2O and dried under reduced pressure to afford 11.5 g of poly[p-(1-ethoxyethoxy)styrene/p-hydroxystyrene/p-methylstyrene] as white powder having Mw 20000 (GPC with polystyrene calibration). The polymer was found to have p-(1-ethoxyethoxy)styrene unit, p-hydroxystyrene unit and p-methylstyrene unit in a molar ratio of ca. 35:60:5 based on 1HNMR.
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150 mL
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Synthesis routes and methods IV

Procedure details

In 150 ml of 1,4-dioxane were dissolved 15 g of poly(p-hydroxystyrene/isobornyl acrylate) obtained in the above (2) and 6 g of ethyl vinyl ether and 3.2 g of 3,4-dihydro-2H-pyrane and a catalytic amount of pyridinium p-toluenesulfonate was further added thereto, followed by conducting a reaction at room temperature for 24 hours with agitation. After the reaction, the reaction solution was poured into 2000 ml of ion-exchanged water to precipitate out. Crystal was recovered by filtration, washed with water and dried under reduced pressure to give 14.7 g of poly(p-tetrahydropyranyloxystyrene/p-1-methoxyethoxystyrene/isobornyl acrylate) as white powdery crystal. A ratio of p-tetrahydropyranyloxystyrene unit, p-1 -methoxyethoxystyrene unit and isobornyl acrylate unit of the obtained polymer was found about 20:50:30 by 1HNMR measurement, and a weight-average molecular weight of the polymer was about 57000 by GPC measurement using polystyrene as a standard.
Name
p-hydroxystyrene isobornyl acrylate
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150 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl vinyl ether
Reactant of Route 2
Ethyl vinyl ether
Reactant of Route 3
Ethyl vinyl ether
Reactant of Route 4
Ethyl vinyl ether
Reactant of Route 5
Ethyl vinyl ether
Reactant of Route 6
Reactant of Route 6
Ethyl vinyl ether
Customer
Q & A

A: Ethyl vinyl ether has the molecular formula C4H8O and a molecular weight of 72.12 g/mol. Its structure consists of an ethoxy group (CH3CH2O-) linked to a vinyl group (CH2=CH-). []

ANone: Several spectroscopic techniques have been employed to characterize this compound, including:

  • Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule, such as the C=C and C-O stretches. [, ]
  • Nuclear magnetic resonance (NMR) spectroscopy: Yields detailed insights into the structure and conformation of the molecule. Both 1H and 13C NMR data are available. [, , ]
  • Microwave spectroscopy: Used to determine the conformational preferences of the molecule in the gas phase. []

A: this compound is prone to polymerization in the presence of acids. Therefore, it is typically supplied with stabilizers like triethanolamine to prevent unwanted polymerization. []

A: this compound undergoes thermal elimination reactions at high temperatures. Studies have shown that it eliminates abnormally rapidly with concurrent rearrangements to aldehydes and other products. []

A: Yes, this compound can act as a dienophile in [4+2] cycloaddition reactions, particularly with electron-rich dienes. These reactions are known as hetero-Diels-Alder reactions. [, ]

A: this compound reacts with ozone through a multi-step mechanism involving the formation of primary ozonides, which subsequently decompose into various products, including formaldehyde and formic acid esters. [, ]

A: Yes, theoretical studies have been conducted to investigate the kinetics and mechanisms of reactions involving this compound, such as its reaction with ozone. These studies often utilize quantum chemical methods to calculate reaction pathways, energy barriers, and rate constants. []

A: The reactivity of vinyl ethers in reactions like thermal elimination and cationic polymerization is influenced by the electron-donating ability of the alkyl substituent. For example, isopropyl vinyl ether is more reactive than this compound in thermal elimination reactions. []

A: Introducing electron-withdrawing groups on the vinyl moiety can significantly influence the reactivity of this compound. For example, the presence of a phenyl group increases its reactivity in thermal elimination reactions compared to alkyl-substituted vinyl ethers. []

A: Yes, this compound is readily polymerized through cationic polymerization mechanisms. Various Lewis acids, such as boron trifluoride etherate (BF3OEt2), are effective initiators for this process. [, , , ]

ANone: Poly(this compound) and its copolymers find applications in various fields:

  • Biodegradable materials: Poly(this compound-co-maleic anhydride) copolymers are being explored for their potential in developing environmentally friendly materials. [, ]
  • Drug delivery: Amphiphilic block copolymers containing poly(this compound) segments have shown promise in drug delivery applications due to their ability to form micelles in aqueous solutions. [, , ]
  • Thermoresponsive materials: Block copolymers incorporating poly(this compound) segments exhibit thermoresponsive behavior, making them suitable for applications in sensors and actuators. []

A: this compound is highly flammable and poses a fire hazard. It is also lachrymatory (irritating to the eyes) and can irritate the respiratory system. Therefore, it should be handled with caution in a well-ventilated area. []

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